molecular formula C22H24N2O4S B4550001 6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B4550001
M. Wt: 412.5 g/mol
InChI Key: HVBOIAVSULWUQH-UHFFFAOYSA-N
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Description

The compound "6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid" is an intricate chemical molecule featuring multiple functional groups. This complex structure holds potential for diverse chemical reactivity and applications, making it a compound of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis, including the construction of the thiophene ring, introduction of the anilinocarbonyl group, and the formation of the cyclohexene ring. Key steps often include:

  • Formation of the 3-(anilinocarbonyl)-5-isopropyl-2-thienyl intermediate.

  • Coupling this intermediate with a suitable cyclohexene derivative.

  • Use of reagents like coupling agents, catalysts, and specific temperature and pH conditions to drive the reactions to completion.

Industrial Production Methods

Scaling up the production to an industrial level would involve optimizing the reaction conditions for yield and purity. This might include continuous flow reactions, high-pressure reactors, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions including:

  • Oxidation: The thiophene ring and aniline moiety can be oxidized under strong oxidizing conditions.

  • Reduction: The carbonyl groups could be reduced to alcohols under reducing conditions.

  • Substitution: Functional groups on the molecule can be substituted under the right conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Conditions vary based on the desired substitution but can include halogenation agents and catalysts.

Major Products Formed

Depending on the reaction type, major products can include oxidized derivatives, reduced forms, or substituted versions of the original molecule.

Scientific Research Applications

This compound has a wide range of applications across various fields:

  • Chemistry: Used as a building block for more complex molecules, intermediates in synthetic pathways, and studies on reactivity and mechanism.

  • Medicine: Research into drug development and the potential therapeutic effects of its derivatives.

  • Industry: Used in the manufacture of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The anilinocarbonyl group may engage in hydrogen bonding or electrostatic interactions, while the thiophene ring could participate in π-π stacking or hydrophobic interactions. The cyclohexene ring adds steric bulk, affecting the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

  • 6-({[3-(methylthiocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Highlighting Its Uniqueness

What sets "6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid" apart is its combination of functional groups, which provide a unique array of chemical and biological activities. The presence of both anilinocarbonyl and isopropyl groups on the thiophene ring introduces a distinctive balance of electronic and steric effects, which can be tuned for specific applications.

Properties

IUPAC Name

6-[[3-(phenylcarbamoyl)-5-propan-2-ylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-13(2)18-12-17(20(26)23-14-8-4-3-5-9-14)21(29-18)24-19(25)15-10-6-7-11-16(15)22(27)28/h3-9,12-13,15-16H,10-11H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBOIAVSULWUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

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